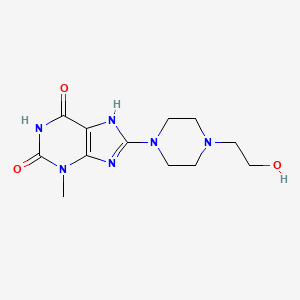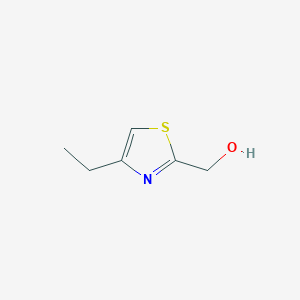
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone" often involves the formation of C-N bonds through reactions with aromatic aldehydes and o-phenylenediamine, under specific conditions to yield quinoxalines and imidazol-related structures (Zhenzhen Zhan et al., 2019).
Molecular Structure Analysis
The molecular and crystal structure of similar sulfonamide compounds has been characterized using spectroscopic techniques and X-ray diffraction, revealing chair conformations of piperidine rings and distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015). These studies provide insight into the steric and electronic influences on the molecular conformation and reactivity of these compounds.
Chemical Reactions and Properties
Compounds with similar structural motifs participate in a variety of chemical reactions, including cycloadditions, conjugate additions, and nucleophilic substitutions, showcasing their versatility in organic synthesis. The reactivity is often influenced by the presence of sulfonyl and piperidinyl groups, which can act as directing groups or reactive sites for further functionalization (G. Sundaram et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are determined by their molecular structure and intermolecular interactions. X-ray crystallography studies reveal details about the solid-state arrangement, highlighting the role of hydrogen bonding and π-π interactions in stabilizing the crystal structure (H. Fun et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research by Anisetti and Reddy (2012) has demonstrated the significant antimicrobial and antifungal activities of novel compounds similar in structure to the queried chemical (Anisetti & Reddy, 2012).
Anticancer Properties
M.S. Bashandy (2015) explored compounds related to the queried chemical, highlighting their potential in anti-human liver cancer evaluations. These novel compounds were tested against human liver hepatocellular carcinoma cell line (HepG2), indicating promising results for cancer research (Bashandy, 2015).
Synthesis Techniques
Zhan et al. (2019) described a method for synthesizing compounds including quinoxalines, which are structurally related to the queried chemical, demonstrating the versatility of such compounds in chemical synthesis (Zhan et al., 2019).
Electrophysiological Characterization
Malherbe et al. (2009) researched compounds similar to the queried chemical, focusing on their electrophysiological characterization, which could be relevant for neurological or pharmacological studies (Malherbe et al., 2009).
Molecular Structure Studies
Naveen et al. (2015) conducted molecular structure studies on related compounds, which can contribute to the understanding of the molecular geometry and potential applications in various fields (Naveen et al., 2015).
Nonradical Oxidation Processes
Zhou et al. (2015) investigated the reactions between peroxymonosulfate and quinones, a study that underscores the chemical's potential in developing nonradical oxidation processes (Zhou et al., 2015).
Wirkmechanismus
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-11-8-19-18(22)27(25,26)13-6-9-23(10-7-13)17(24)16-12-20-14-4-2-3-5-15(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUEGDSKREHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

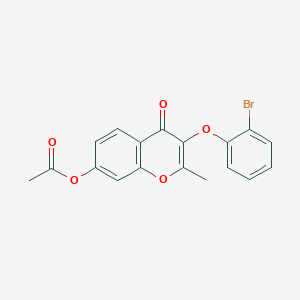
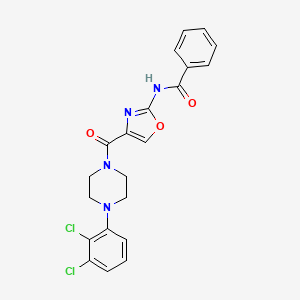
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)


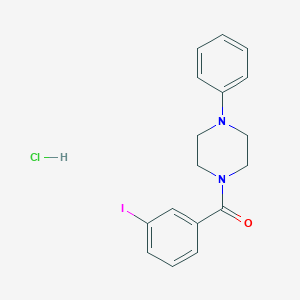
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
